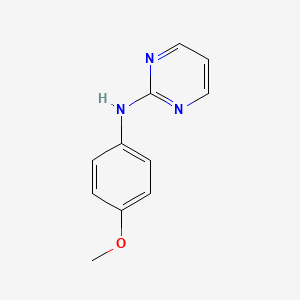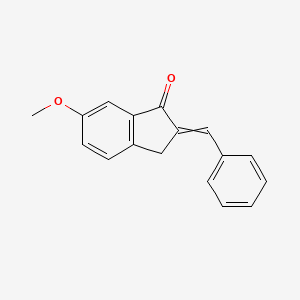![molecular formula C17H24N2O4S B8513625 tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B8513625.png)
tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate is a complex organic compound that features a thienopyridine core structure
Métodos De Preparación
The synthesis of tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate typically involves multiple steps. The process often begins with the preparation of the thienopyridine core, followed by the introduction of the t-butoxycarbonyl and morpholine-4-carbonyl groups. Reaction conditions may include the use of bases such as sodium hydroxide and solvents like tetrahydrofuran (THF) or acetonitrile (MeCN). Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like sodium hydride.
Deprotection: The t-butoxycarbonyl group can be removed using strong acids like trifluoroacetic acid.
Aplicaciones Científicas De Investigación
tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It may be used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the morpholine ring can interact with enzymes or receptors, influencing their activity. The thienopyridine core may also play a role in binding to specific proteins or nucleic acids, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar compounds include other thienopyridine derivatives and morpholine-containing molecules. Compared to these, tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Examples of similar compounds include:
- 5-t-Butoxycarbonyl-2-(piperidine-4-carbonyl)-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine
- 5-t-Butoxycarbonyl-2-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine .
Propiedades
Fórmula molecular |
C17H24N2O4S |
|---|---|
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C17H24N2O4S/c1-17(2,3)23-16(21)19-5-4-13-12(11-19)10-14(24-13)15(20)18-6-8-22-9-7-18/h10H,4-9,11H2,1-3H3 |
Clave InChI |
GDBLVYAUPNQGLX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(S2)C(=O)N3CCOCC3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-4-iodo-N-methylfuro[2,3-c]pyridin-7-amine](/img/structure/B8513584.png)
![[3-(2-nitroethenyl)phenyl] acetate](/img/structure/B8513594.png)


![N-{4-[3-(1H-Benzimidazol-2-yl)-1H-pyrazol-5-yl]phenyl}-N'-phenylurea](/img/structure/B8513613.png)


![Ethyl 2-[4-(2-bromoethyl)phenoxy]-2-methylpropanoate](/img/structure/B8513628.png)


